molecular formula C9H7Br2NO2 B14376680 2,4-Dibromophenyl ethenylcarbamate CAS No. 88310-60-5

2,4-Dibromophenyl ethenylcarbamate

Katalognummer: B14376680
CAS-Nummer: 88310-60-5
Molekulargewicht: 320.96 g/mol
InChI-Schlüssel: LSAHGOIFKRXNFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromophenyl ethenylcarbamate is an organic compound characterized by the presence of bromine atoms at the 2 and 4 positions on a phenyl ring, an ethenyl group, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromophenyl ethenylcarbamate typically involves the bromination of phenyl ethenylcarbamate. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromophenyl ethenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as hydroxide ions or amines replace the bromine atoms, forming substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromophenyl ethenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4-Dibromophenyl ethenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carbamate group play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenyl ethenylcarbamate: Similar structure but with chlorine atoms instead of bromine.

    2,4-Difluorophenyl ethenylcarbamate: Contains fluorine atoms instead of bromine.

    2,4-Diiodophenyl ethenylcarbamate: Iodine atoms replace the bromine atoms.

Uniqueness

2,4-Dibromophenyl ethenylcarbamate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially more effective in biological applications.

Eigenschaften

CAS-Nummer

88310-60-5

Molekularformel

C9H7Br2NO2

Molekulargewicht

320.96 g/mol

IUPAC-Name

(2,4-dibromophenyl) N-ethenylcarbamate

InChI

InChI=1S/C9H7Br2NO2/c1-2-12-9(13)14-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13)

InChI-Schlüssel

LSAHGOIFKRXNFV-UHFFFAOYSA-N

Kanonische SMILES

C=CNC(=O)OC1=C(C=C(C=C1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.